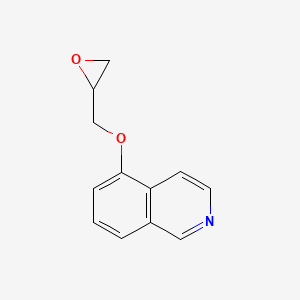

5-(Oxiran-2-ylmethoxy)isoquinoline

Descripción general

Descripción

5-(Oxiran-2-ylmethoxy)isoquinoline is an organic compound that features an isoquinoline moiety substituted with an oxirane (epoxide) group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide ring with the aromaticity of the isoquinoline system. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)isoquinoline typically involves the reaction of isoquinoline derivatives with epichlorohydrin under basic conditions. A common method includes the following steps:

Starting Material: Isoquinoline is used as the starting material.

Reaction with Epichlorohydrin: Isoquinoline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.

Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large reactors to mix isoquinoline and epichlorohydrin with a base.

Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature and pressure conditions.

Automated Purification: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC) or large-scale recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-(Oxiran-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.

Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Isoquinolines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Oxiran-2-ylmethoxy)isoquinoline serves as a significant building block in the synthesis of pharmaceutical compounds. Its isoquinoline core is associated with a range of pharmacological activities, including:

- Antimicrobial Properties : Isoquinoline derivatives have demonstrated effectiveness against various bacterial strains. The oxirane moiety may enhance the compound's ability to interact with biological targets, potentially leading to novel antibacterial agents .

- Anticancer Activity : Several studies have reported that isoquinoline derivatives possess anticancer properties. The structural modifications akin to those found in this compound could yield compounds with significant cytotoxic effects against cancer cell lines .

- Neuropharmacological Effects : Isoquinolines have been studied for their potential use in treating neurological disorders. The compound may exhibit properties that influence neurotransmitter systems, providing avenues for further research in neuropharmacology .

Biological Studies

The interactions of this compound with biological molecules are crucial for understanding its mechanism of action:

- Enzyme Inhibition : The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes involved in critical biochemical pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. This property is essential for exploring its therapeutic potential in treating diseases linked to receptor dysfunction.

Materials Science

The unique structural characteristics of this compound make it suitable for developing novel materials:

- Optoelectronic Applications : The compound's electronic properties may be harnessed in the creation of materials for optoelectronic devices. Its ability to form stable structures could lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Polymer Chemistry : The oxirane group can participate in polymerization reactions, allowing the synthesis of new polymeric materials with tailored properties for specific applications.

Catalysis

In the realm of catalysis, this compound can function as a ligand:

- Catalytic Reactions : The compound can enhance the efficiency and selectivity of various chemical transformations when employed as a ligand in catalytic systems. Its ability to stabilize transition states can lead to improved reaction rates and yields.

Antimicrobial Activity

A study evaluating various isoquinoline derivatives found that certain compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored as a potential antimicrobial agent .

Anticancer Research

Research conducted on isoquinoline derivatives indicated promising results regarding their cytotoxic effects against several cancer cell lines. Modifications similar to those present in this compound could potentially enhance these anticancer properties, warranting further investigation into its efficacy.

Mecanismo De Acción

The mechanism of action of 5-(Oxiran-2-ylmethoxy)isoquinoline involves its interaction with biological molecules through the reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The isoquinoline moiety can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde: Similar structure with an epoxide ring and aromatic system.

4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid: Contains multiple epoxide groups and an aromatic system.

Uniqueness

5-(Oxiran-2-ylmethoxy)isoquinoline is unique due to its combination of an isoquinoline moiety and an epoxide ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Actividad Biológica

5-(Oxiran-2-ylmethoxy)isoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The epoxide (oxirane) group in its structure may contribute to its reactivity and interactions with biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of isoquinoline derivatives, including this compound. Isoquinolines are recognized for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant antibacterial effects in vitro against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Isoquinoline derivative A | E. coli | TBD |

| Isoquinoline derivative B | Pseudomonas aeruginosa | TBD |

Anticancer Activity

Isoquinoline derivatives have also been investigated for their anticancer properties. In particular, studies have indicated that certain isoquinoline N-oxide derivatives exhibit nanomolar GI50 values against various human tumor cell lines, suggesting potential as chemotherapeutic agents . The mechanism often involves the induction of reactive oxygen species (ROS) accumulation, leading to cell cycle alterations and apoptosis in cancer cells.

Case Study: Anticancer Screening

A recent study screened multiple isoquinoline derivatives against a panel of cancer cell lines, revealing that some compounds significantly inhibited cell proliferation in multidrug-resistant (MDR) cancer models. The most potent derivatives demonstrated selectivity for MDR cells over sensitive counterparts, highlighting their potential for overcoming drug resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The epoxide group may interact with nucleophilic sites on enzymes, leading to inhibition.

- DNA Interaction : Some isoquinolines are known to intercalate with DNA, disrupting replication and transcription processes.

- ROS Generation : Compounds may induce oxidative stress in cells, contributing to apoptosis in cancerous cells.

Research Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

- Synthesis : The compound can be synthesized through various organic reactions involving isoquinoline precursors and epoxide formation techniques.

- Biological Evaluation : In vitro assays have confirmed its activity against various microbial strains and cancer cell lines, although specific MIC values for this compound remain to be fully elucidated.

Propiedades

IUPAC Name |

5-(oxiran-2-ylmethoxy)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJNOFHNIQORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.